molecular formula C7H8N2O3 B014109 2,4-Dimethoxypyrimidine-5-carbaldehyde CAS No. 52606-02-7

2,4-Dimethoxypyrimidine-5-carbaldehyde

Cat. No. B014109
CAS RN: 52606-02-7
M. Wt: 168.15 g/mol
InChI Key: AJTAWJHBACJZAL-UHFFFAOYSA-N
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Patent
US05356882

Procedure details

A solution of 1.6M n-Buli in hexane (48 ml, 73.6 mmol) was added over 5 min. to a stirred suspension of 5-bromo-2,4-dimethoxypyrimidine (16 g; 72.9 mmol) in dry Et2O (240 ml) at -70° C. under an atmosphere of dry N2. Dry ethyl formate (28 g: 377 mmol) was added and the orange solution stirred at -70° C. for 1 h then allowed to warm slowly to ambient temperature. Water (400 ml) was added and the aqueous layer separated and extracted with Et2O (3×200 ml). The ether layer was combined with the extracts and dried over MgSO4, filtered and evaporated. The residue was purified by column chromatography by preloading in SiO2 and eluting with EtOAc-hexane (3:7, v/v). Product fractions were combined and evaporated to give fine white needles, yield 6.89 g, (56%). Mass spectrum m/z 169 (M+H)+Analysis, found: C, 50:1;H,4.5;N,16.9%;C7H8N2O3 requires C,50.00; H,4.79; N, 16.66%.
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
CCCCCC.Br[C:8]1[C:9]([O:16][CH3:17])=[N:10][C:11]([O:14][CH3:15])=[N:12][CH:13]=1.[CH:18](OCC)=[O:19].O>CCOCC>[CH:18]([C:8]1[C:9]([O:16][CH3:17])=[N:10][C:11]([O:14][CH3:15])=[N:12][CH:13]=1)=[O:19]

Inputs

Step One
Name
Quantity
48 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
16 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)OC)OC
Name
Quantity
240 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
28 g
Type
reactant
Smiles
C(=O)OCC
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
the orange solution stirred at -70° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm slowly to ambient temperature
CUSTOM
Type
CUSTOM
Details
the aqueous layer separated
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O (3×200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography
WASH
Type
WASH
Details
eluting with EtOAc-hexane (3:7, v/v)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give fine white needles, yield 6.89 g, (56%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(=O)C=1C(=NC(=NC1)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.